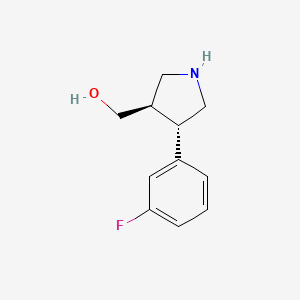
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol: is a chiral compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanol Group: The final step involves the reduction of a suitable intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorophenyl group to a fluorocyclohexyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products:
Oxidation: Formation of fluorophenyl aldehydes or acids.
Reduction: Formation of fluorocyclohexyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Material Science: The compound finds applications in the development of new materials with specific properties.
Agrochemicals: It is explored for use in the synthesis of agrochemicals.
Mechanism of Action
The exact mechanism of action of ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- **(3R,4S)-4-(3-Chlorophenyl)pyrrolidin-3-YL)methanol
- **(3R,4S)-4-(3-Bromophenyl)pyrrolidin-3-YL)methanol
- **(3R,4S)-4-(3-Methylphenyl)pyrrolidin-3-YL)methanol
Comparison:
Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in ((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol can significantly alter its electronic properties compared to chlorine or bromine, potentially leading to different reactivity and biological activity.
Methyl Group: The methyl-substituted analog may exhibit different steric and electronic effects, influencing its overall behavior in chemical reactions and biological systems.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1 |
InChI Key |
HOJIBLLFDVLDFW-MWLCHTKSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C2=CC(=CC=C2)F)CO |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















